Glycyl-L-tyrosine

Overview

Description

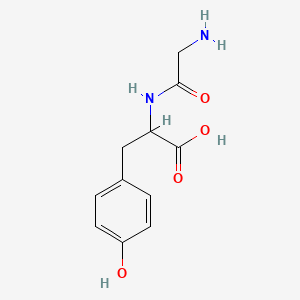

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine. It is known for its role in enhancing the solubility of L-tyrosine in various applications, particularly in cell culture media. The compound has the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol .

Mechanism of Action

Target of Action

Glycyl-L-tyrosine (GY) is a dipeptide composed of glycine and L-tyrosine . The primary targets of GY are proteins that contain tyrosine residues . Tyrosine residues are attractive conjugation targets due to the reactivity of the phenol substituent, which is mostly orthogonal to that of cysteine or lysine .

Mode of Action

The interaction of GY with its targets has been studied in various contexts. For instance, GY has been found to interact with manganese-substituted carboxypeptidase A (MnCPA) in aqueous solution . The reaction proceeds via two parallel paths, both of which are ligand-dependent . The rate constants for these processes suggest an associative mode of activation for both the aqua ligand substitution processes .

Biochemical Pathways

It’s known that tyrosine, a component of gy, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Pharmacokinetics

The molecular weight of gy is 2382399 , which could influence its absorption and distribution in the body.

Result of Action

For example, in fed-batch cultures of IgG-producing CHO cells, GY was found to influence the balance of cofactor regeneration and energy distribution required for biomass and protein synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GY. For instance, the solubility of L-tyrosine, a component of GY, in water can affect the performance of cell cultures . Additionally, the concentration of GY in the feed medium can influence the metabolic bottleneck, resulting in enhanced IgG titer and productivity .

Biochemical Analysis

Biochemical Properties

Glycyl-L-tyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be efficiently taken up and metabolized by cells . This dipeptide can increase the solubility of L-tyrosine at neutral pH by up to 50 times compared to free L-tyrosine .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in Chinese hamster ovary (CHO) cell cultures, it has been shown to enhance the performance of the culture . It influences cell function by providing a source of tyrosine, which is essential for protein synthesis and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is hydrolyzed to free amino acids during the process, providing a source of tyrosine for protein synthesis . The tyrosine residue can then participate in various biochemical reactions, including enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been shown to have a high solubility, which allows for its use in concentrated feeds without the need to modify the pH . This property contributes to its stability and long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that tyrosine, one of its components, is considered safe for all animal species at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydrolyzed to provide tyrosine, which then participates in various biochemical reactions . Tyrosine is a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins for this compound have not been identified, it is known that it can be efficiently taken up and metabolized by cells .

Subcellular Localization

It is known that tyrosine, one of its components, can be modified by different enzymes to yield specific types of tyrosine-derived metabolites, which can be localized to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-tyrosine can be synthesized through the coupling of L-tyrosine with glycine via a peptide bond. One common method involves the reaction of L-tyrosine with chloroacetyl chloride in the presence of an aqueous solution of sodium hydroxide to form N-chloroacetyl-L-tyrosine. This intermediate is then reacted with aqueous ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized processes to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as phosphorylated or sulfated forms, which can have different biological activities .

Scientific Research Applications

Glycyl-L-tyrosine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in peptide synthesis and studies of peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

L-Alanyl-L-tyrosine: Another dipeptide that enhances the solubility of L-tyrosine in cell culture media.

Glycyl-L-phenylalanine: A dipeptide with similar structural properties but different biological activities.

L-Tyrosyl-L-tyrosine: A dipeptide composed of two tyrosine residues, used in studies of peptide bond formation and protein synthesis.

Uniqueness

Glycyl-L-tyrosine is unique in its ability to significantly enhance the solubility of L-tyrosine at neutral pH, making it particularly valuable in cell culture applications. Its efficient uptake and metabolism by cells also make it a preferred choice for enhancing the performance of biopharmaceutical production processes .

Biological Activity

Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of the amino acids glycine and tyrosine. It has garnered attention in various fields of research due to its biological activities, particularly in nutrition, pharmacology, and molecular biology. This article explores the biological activity of this compound, highlighting its metabolic effects, antioxidant properties, and potential therapeutic applications.

Tyrosine Supplementation and Growth

Research has demonstrated that this compound plays a significant role in maintaining tyrosine pools in organisms, particularly under conditions of phenylalanine deficiency. A study involving phenylalanine-deficient rats showed that parenteral administration of Gly-Tyr effectively normalized plasma, liver, and kidney tyrosine concentrations. This indicates that Gly-Tyr can be utilized rapidly to support normal growth and nitrogen metabolism by providing free tyrosine, which is crucial for various physiological functions .

Table 1: Effects of this compound on Tyrosine Levels in Phenylalanine-Deficient Rats

| Tissue | Control Tyrosine Level | Gly-Tyr Supplemented Level |

|---|---|---|

| Plasma | Higher | Normalized |

| Liver | Lower | Normalized |

| Kidney | Lower | Normalized |

Antioxidant Properties

This compound exhibits notable antioxidant activity. It functions as a radical scavenger, effectively inhibiting lipid peroxidation and protecting cells from oxidative damage. The presence of the phenolic hydroxyl group in the tyrosine moiety contributes significantly to its ability to stabilize free radicals . This property is particularly relevant in the context of diseases associated with oxidative stress, such as cardiovascular disorders and neurodegenerative diseases.

The antioxidant mechanism involves the donation of electrons to free radicals, preventing them from causing cellular damage. This activity not only protects cellular components but also mitigates inflammation by modulating the release and activity of inflammatory mediators .

Potential Therapeutic Uses

- Wound Healing : this compound has been investigated for its role in promoting collagen synthesis, which is essential for effective wound healing.

- Cognitive Function : There is emerging evidence suggesting that Gly-Tyr may help improve cognitive function and reduce fatigue, making it a candidate for further research in cognitive health .

- Skincare : Due to its antioxidant properties, Gly-Tyr is being explored in skincare formulations aimed at reducing oxidative stress on skin cells.

Case Studies and Research Findings

Several studies have evaluated the effects of graded intakes of Gly-Tyr on metabolic parameters in both animal models and human subjects. For instance, a study on parenterally fed neonates indicated that varying levels of Gly-Tyr intake influenced urinary excretion of tyrosine without adverse effects on liver function .

Table 2: Urinary Excretion of Tyrosine in Parenterally Fed Neonates

| Subject Group | Tyrosine Intake (mg·kg^-1·d^-1) | Urinary Excretion (μmol/mmol creatinine) |

|---|---|---|

| Low Intake | 0.11 | Elevated |

| Moderate Intake | 0.31 | Increased |

| High Intake | 108.1 | Within expected ranges |

These findings reinforce the safety and efficacy of Gly-Tyr as a source of free tyrosine for nutritional support.

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGGUPMXALFZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-79-7 | |

| Record name | L-Tyrosine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.